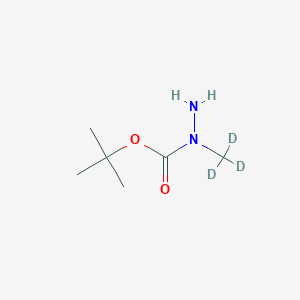

N-(2H3)methyl(tert-butoxy)carbohydrazide

Description

Significance of Isotope Labeling in Organic and Mechanistic Chemistry

Isotope labeling is a technique used to track the fate of atoms or molecules through a chemical reaction or a biological pathway. By replacing a specific atom with its isotope, chemists can follow its journey and gain invaluable insights into the intricate steps of a reaction mechanism. One of the most significant applications of deuterium (B1214612) labeling is in the study of the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org

Because the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond, reactions that involve the breaking of this bond will proceed at a slower rate for the deuterated compound. nih.gov By measuring the magnitude of this rate difference, researchers can determine whether the C-H bond is broken in the rate-determining step of the reaction, a crucial piece of information for mapping out the reaction pathway. nih.gov

Historical Context of Deuterium Applications in Chemical Studies

Deuterium was discovered in 1931 by Harold Urey, a discovery that earned him the Nobel Prize in Chemistry in 1934. Its application in chemical studies began to gain traction in the mid-20th century. Early research focused on using deuterium as a tracer to follow the course of metabolic pathways. The first in vitro microsome studies of deuterated morphine appeared in the 1960s, demonstrating the potential of deuterium substitution to alter drug metabolism. nih.gov Over the decades, the use of deuterium has expanded significantly, from fundamental mechanistic studies in physical organic chemistry to the development of deuterated drugs with improved pharmacokinetic profiles.

Position of N-(2H3)methyl(tert-butoxy)carbohydrazide within the Landscape of Deuterated Reagents

This compound, with its strategically placed trideuteriomethyl group, is a valuable deuterated building block in organic synthesis. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, making the carbohydrazide (B1668358) moiety amenable to a variety of chemical transformations. The presence of the deuterated methyl group allows for its use in several specialized applications.

As a building block, it can be incorporated into larger molecules, introducing a deuterated methyl group at a specific position. This is particularly useful in medicinal chemistry for developing drug candidates with enhanced metabolic stability. By replacing a metabolically vulnerable methyl group with a trideuteriomethyl group, the rate of enzymatic oxidation can be slowed, potentially leading to a longer drug half-life and improved therapeutic efficacy. nih.gov

Furthermore, the compound can serve as a precursor for generating other deuterated reagents or can be used directly in mechanistic studies to probe reactions involving methyl group transfer or cleavage. Its structure combines the utility of a protected hydrazine (B178648) with the analytical advantages of isotopic labeling.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-amino-N-(trideuteriomethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c1-6(2,3)10-5(9)8(4)7/h7H2,1-4H3/i4D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHMQNZFRFVYNDS-GKOSEXJESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties of N 2h3 Methyl Tert Butoxy Carbohydrazide

The IUPAC name for N-(2H3)methyl(tert-butoxy)carbohydrazide is tert-butyl N-amino-N-(trideuteriomethyl)carbamate. The key distinction of this compound lies in the isotopic substitution of the three hydrogen atoms on the methyl group with deuterium (B1214612). This substitution leads to a measurable difference in its molecular weight compared to its non-deuterated counterpart, N'-methyl(tert-butoxy)carbohydrazide.

| Property | This compound | N'-Methyl(tert-butoxy)carbohydrazide |

| CAS Number | 2361643-91-4 | 127799-54-6 |

| Molecular Formula | C₆H₁₁D₃N₂O₂ | C₆H₁₄N₂O₂ |

| Molecular Weight ( g/mol ) | 164.19 | 161.19 |

| Isotopic Substitution | -CD₃ | -CH₃ |

This table presents a comparison of the fundamental properties of this compound and its non-deuterated analog.

Synthesis and Chemical Reactivity

The synthesis of N-(2H3)methyl(tert-butoxy)carbohydrazide involves the introduction of a trideuteriomethyl group onto a protected hydrazine (B178648) scaffold. A plausible synthetic route would start from tert-butyl carbazate (B1233558), a commercially available reagent.

A general strategy could involve the reductive amination of a suitable carbonyl compound with tert-butyl carbazate, followed by methylation using a deuterated methylating agent, such as trideuteriomethyl iodide (CD₃I). Alternatively, direct alkylation of tert-butyl carbazate with a deuterated methylating agent could be employed, though this might lead to a mixture of mono- and di-alkylated products.

The chemical reactivity of this compound is primarily dictated by the carbohydrazide (B1668358) functional group. The hydrazine nitrogen atoms are nucleophilic and can participate in a variety of reactions, including:

Condensation Reactions: Reaction with aldehydes and ketones to form the corresponding hydrazones.

Acylation: The hydrazine nitrogens can be acylated to form N-acyl derivatives.

Cyclization Reactions: The carbohydrazide moiety can be used as a precursor for the synthesis of various heterocyclic compounds.

The Boc protecting group can be removed under acidic conditions to liberate the free hydrazine, which can then undergo further transformations.

Mechanistic Investigations Using N 2h3 Methyl Tert Butoxy Carbohydrazide

Unraveling Reaction Mechanisms through Isotope Effects

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in one of the reactants is replaced by one of its isotopes. wikipedia.org It is formally expressed as the ratio of the rate constant of the reaction with the light isotopologue (kH) to the rate constant of the reaction with the heavy isotopologue (kD), i.e., KIE = kH/kD. This effect arises primarily from the difference in zero-point vibrational energies of the bonds to the different isotopes; a bond to a heavier isotope is stronger and has a lower zero-point energy, thus requiring more energy to be broken. libretexts.org

A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. libretexts.org For deuterium-labeled compounds, primary KIEs are typically significant, with kH/kD values often ranging from 2 to 7. libretexts.org

The magnitude of the primary KIE can be a powerful indicator of the rate-limiting step. A significant primary KIE suggests that the cleavage of the C-H/C-D bond is integral to the slowest step of the reaction.

Consider a hypothetical reaction where N-methyl(tert-butoxy)carbohydrazide is used as a nucleophile to attack an electrophilic substrate, followed by a base-mediated elimination of a proton from the methyl group to form a new product. To determine if the C-H bond cleavage is the rate-determining step, one could compare the reaction rates of the non-deuterated (protio) compound and N-(2H3)methyl(tert-butoxy)carbohydrazide.

Hypothetical Research Finding:

In a study of a base-promoted condensation reaction, the rates of reaction for N-methyl(tert-butoxy)carbohydrazide and its deuterated analogue were measured under identical conditions. The results, presented in the table below, show a significant difference in reaction rates.

| Compound | Rate Constant (k, s⁻¹) | Primary KIE (kH/kD) |

| N-methyl(tert-butoxy)carbohydrazide (H) | 3.6 x 10⁻⁴ | 5.1 |

| This compound (D) | 7.1 x 10⁻⁵ |

The observed primary KIE of 5.1 is substantial, strongly indicating that the cleavage of a C-H bond on the methyl group is involved in the rate-determining step of the reaction. This finding would allow researchers to focus on mechanistic pathways where this bond-breaking event is central to the slowest part of the reaction, for instance, in an E2-like elimination pathway.

Primary KIEs can also provide information about the transition state of the rate-determining step. The magnitude of the KIE is sensitive to the geometry of the transition state. For example, a linear transfer of a proton from the carbon to a base in the transition state typically results in a larger KIE than a non-linear transfer. princeton.edu

By observing a large KIE, as in the hypothetical example above, chemists can infer that the C-H/C-D bond is significantly broken in the transition state. This supports a mechanism where the proton is being abstracted by a base, and the transition state involves a partially formed base-H bond and a partially broken C-H bond.

A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond-making or bond-breaking in the rate-determining step. wikipedia.orgnumberanalytics.com These effects are generally smaller than primary KIEs, with typical values for deuterium (B1214612) ranging from 0.7 to 1.5. wikipedia.org They arise from changes in the vibrational environment of the C-H/C-D bond between the ground state and the transition state.

Secondary KIEs are particularly useful for probing changes in hybridization at a carbon center. For instance, if a carbon atom changes from sp³ hybridization in the reactant to sp² hybridization in the transition state, a normal secondary KIE (kH/kD > 1) is typically observed. Conversely, a change from sp² to sp³ results in an inverse secondary KIE (kH/kD < 1). wikipedia.org

Let's imagine a different hypothetical reaction, a nucleophilic substitution at a carbonyl group where N-methyl(tert-butoxy)carbohydrazide acts as the nucleophile, but the methyl group itself is not directly involved in the bond-breaking or -forming steps. The reaction rate is determined by the nucleophilic attack of one of the hydrazine (B178648) nitrogens on an electrophilic center.

Hypothetical Research Finding:

The reaction rates for the protio and deuterated carbohydrazides were measured for a nucleophilic addition reaction. The methyl group does not participate directly in the reaction but is adjacent to the reacting nitrogen atom.

| Compound | Rate Constant (k, M⁻¹s⁻¹) | Secondary KIE (kH/kD) |

| N-methyl(tert-butoxy)carbohydrazide (H) | 1.2 x 10⁻² | 0.92 |

| This compound (D) | 1.3 x 10⁻² |

The observed inverse secondary KIE of 0.92 suggests that the vibrational modes of the C-D bonds are more restricted in the transition state compared to the ground state. This can be interpreted as an increase in steric crowding around the methyl group as the reaction proceeds to the transition state. Such crowding would be expected as the nitrogen atom forms a new bond, bringing other atoms closer to the methyl group. This provides valuable information about the three-dimensional structure of the transition state. nih.gov

Secondary Kinetic Isotope Effect (KIE) Analysis

Deuterium Labeling for Tracing Atom Movement in Reaction Pathways

Beyond kinetic studies, this compound can be used as a tracer to follow the fate of the methyl group in a reaction pathway. Because deuterium has a different mass than protium (B1232500), its presence and location in products can be determined using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Consider a complex rearrangement reaction where the initial product undergoes further transformations. It might be unclear if the methyl group remains attached to its original nitrogen atom or migrates to another position in the molecule.

Hypothetical Research Finding:

This compound was subjected to a reaction that produces a rearranged heterocyclic product. To determine the final position of the methyl group, the product was analyzed by ¹H NMR and mass spectrometry.

| Analytical Technique | Observation | Conclusion |

| Mass Spectrometry | The molecular ion peak of the product is 3 mass units higher than the product from the non-deuterated starting material. | The entire -CD₃ group is incorporated into the final product. |

| ¹H NMR Spectroscopy | The spectrum of the product shows the absence of a signal corresponding to an N-methyl group. | The methyl group is no longer attached to a nitrogen atom. |

| ¹³C NMR Spectroscopy | A signal corresponding to a deuterated methyl carbon appears in a region indicative of attachment to a different atom (e.g., oxygen or sulfur). | The methyl group has migrated from the nitrogen to another heteroatom in the ring structure during the rearrangement. |

This type of labeling study provides unambiguous evidence of the connectivity of atoms in the product, confirming a mechanistic pathway that involves a methyl group migration. Without the deuterium label, distinguishing between different possible isomers or rearrangement pathways would be significantly more challenging. researchgate.net

Isotopic Perturbation of Equilibrium Studies

Isotopic perturbation of equilibrium is a powerful NMR-based technique used to determine whether a chemically symmetric species is in fact a single symmetric molecule or a pair of rapidly equilibrating isomers. nih.gov The introduction of an isotopic label, such as the -C(2H)3 group in this compound, can break the symmetry of a proposed intermediate. If the labeled compound is involved in an equilibrium between two chemically equivalent sites, the deuterium substitution will cause a small change in the equilibrium constant between them. nih.gov This perturbation, though small, can be detected by changes in NMR chemical shifts, providing evidence for the existence of the equilibrium.

Consider a hypothetical reaction where N-methyl(tert-butoxy)carbohydrazide binds to a symmetric molecule or metallic center, potentially forming a symmetric intermediate. If this intermediate is truly symmetric, replacing the -CH3 group with a -C(2H)3 group would not alter the observed symmetry in the NMR spectrum. However, if the intermediate is actually a pair of rapidly equilibrating isomers, the deuterium label will slightly favor one isomer over the other. This preference is due to the lower zero-point energy of the C-D bond compared to the C-H bond. mdpi.com This energetic difference leads to an unequal population of the two otherwise equivalent species at equilibrium, which can be observed as distinct signals or shifts in the NMR spectrum.

Hypothetical Data on Isotopic Perturbation of Equilibrium:

| Parameter | Unlabeled Compound | This compound |

| Proposed Intermediate | Symmetric | Asymmetric (due to isotopic label) |

| Predicted ¹³C NMR Signal | Single resonance | Split resonance or shifted signal |

| Equilibrium Constant (K) | K = 1 | K ≠ 1 |

This method is extremely sensitive and can be used to measure very small equilibrium isotope effects, providing definitive evidence for or against a symmetric intermediate that cannot be obtained by other means. nih.gov

Solvent Isotope Effects in Reactions Involving the Compound

Solvent isotope effects (SIEs) are a fundamental tool for investigating reaction mechanisms, particularly those involving proton transfer in the rate-determining step. mdpi.com By comparing the rate of a reaction in a standard solvent, such as water (H₂O), to that in a deuterated solvent, like deuterium oxide (D₂O), researchers can gain insight into the transition state of the reaction. chem-station.comnih.gov

A reaction involving this compound could be studied in this manner. For example, if the compound undergoes a hydrolysis reaction catalyzed by an acid, the role of the solvent in the proton transfer steps can be elucidated. A primary kinetic solvent isotope effect (kH₂O/kD₂O > 1) is typically observed when a proton is transferred from the solvent in the rate-limiting step. mdpi.com This is because the O-D bond in D₂O is stronger than the O-H bond in H₂O, making it more difficult to break.

Conversely, an inverse solvent isotope effect (kH₂O/kD₂O < 1) can occur. chem-station.com This might be observed if a pre-equilibrium step involves the solvent, and the transition state is more stabilized by the deuterated solvent. mdpi.comchem-station.com The magnitude of the solvent isotope effect can provide detailed information about the nature of the transition state, including the extent of bond-making and bond-breaking.

Hypothetical Data on Solvent Isotope Effects for a Reaction of this compound:

| Solvent | Rate Constant (k) | Isotope Effect (kH₂O/kD₂O) | Mechanistic Implication |

| H₂O | kH₂O | - | Baseline reaction rate |

| D₂O | kD₂O | > 1 (Normal) | Proton transfer in the rate-determining step |

| D₂O | kD₂O | < 1 (Inverse) | Pre-equilibrium involving the solvent |

| D₂O | kD₂O | ≈ 1 | No significant proton transfer in the rate-determining step |

The combination of substrate and solvent isotope effects can be a particularly powerful approach. nih.gov For instance, studying the reaction of this compound in both H₂O and D₂O could help to distinguish between different possible mechanisms, such as a concerted or stepwise process. nih.gov

Research Findings

Derivatization Reactions at the Hydrazide Moiety

The presence of a free amino group (-NH2) on the this compound scaffold allows for a range of derivatization reactions, primarily targeting the terminal, more nucleophilic nitrogen atom.

Formation of N'-Substituted Hydrazides

The terminal nitrogen of the hydrazide can readily react with various electrophiles to form N'-substituted derivatives. This includes reactions such as alkylation and acylation. The nucleophilicity of the terminal nitrogen allows for the formation of a new carbon-nitrogen bond, extending the molecular chain and introducing new functional groups. For instance, reaction with alkyl halides or acyl chlorides under basic conditions yields the corresponding N'-alkyl or N'-acyl hydrazides. These reactions are fundamental in modifying the structure of the initial building block to prepare for subsequent synthetic steps.

Condensation Reactions with Carbonyl Compounds

A hallmark reaction of hydrazines and their derivatives is the condensation with carbonyl compounds such as aldehydes and ketones to form hydrazones. nih.gov This reaction typically proceeds under mild, often acid-catalyzed, conditions. The terminal amino group of this compound attacks the electrophilic carbonyl carbon, followed by dehydration to yield the stable C=N double bond of the hydrazone. This transformation is highly efficient and provides a robust method for linking the carbohydrazide core to a wide array of carbonyl-containing molecules, forming key intermediates for further cyclization reactions. nih.gov

Table 1: Examples of Condensation Reactions with Carbonyl Compounds

| Carbohydrazide Derivative | Carbonyl Compound | Conditions | Product Type |

| General Carbohydrazide | Various Ketones | Boiling in solvent | N'-alkylidene-carbohydrazide |

| General Carbohydrazide | Aromatic Aldehydes | Acetic acid or n-butanol, reflux | N'-arylidene-carbohydrazide mdpi.com |

| 5-(4-nitrophenyl)isoxazole-3-carbohydrazide | Substituted Benzaldehydes | Ethanol, H2SO4 (cat.), reflux | N'-arylidene-isoxazole-carbohydrazide hcmue.edu.vn |

Applications in the Synthesis of Complex Organic Architectures

The derivatives formed from this compound are pivotal precursors for the synthesis of various nitrogen-containing heterocyclic compounds. These heterocycles are prevalent in medicinal chemistry and materials science.

Precursor Role in Nitrogen-Containing Heterocyclic Synthesis

The hydrazone and N'-acyl derivatives of the title compound serve as open-chain precursors that can undergo intramolecular or intermolecular cyclization reactions to afford a variety of five- and six-membered heterocyclic rings.

Carbohydrazide derivatives are instrumental in the synthesis of 1,3,4-thiadiazoles, a class of heterocycles with a broad spectrum of biological activities. nih.gov A common route involves the conversion of a carbohydrazide to a thiosemicarbazide (B42300) by reaction with a thiocyanate, followed by acid-catalyzed cyclization and dehydration. Alternatively, hydrazones derived from carbohydrazides can be cyclized. For example, the cyclization of thiosemicarbazone derivatives with acetic anhydride (B1165640) yields 4,5-dihydro-1,3,4-thiadiazoles. nih.gov Another approach involves the reaction of hydrazonoyl halides with carbodithioate derivatives. nih.govresearchgate.net

Similarly, 1,2,3,4-oxathiadiazoles can be synthesized from carbohydrazide precursors. This transformation can be achieved by the cyclization of p-tosylhydrazone derivatives with acetic anhydride. nih.gov Another method involves the 1,3-dipolar addition of sulfinylamines to nitrile oxides, which can be generated from amidoximes treated with thionyl chloride. researchgate.net

Table 2: Synthesis of Thiadiazoles from Hydrazide Derivatives

| Starting Material | Reagents | Product |

| Thiosemicarbazone | Acetic Anhydride | 4,5-dihydro-1,3,4-thiadiazole derivative nih.gov |

| Hydrazonoyl Halide | Methyl hydrazinecarbodithioate, TEA | 2,3-dihydro-1,3,4-thiadiazole derivative nih.gov |

| Ibuprofen, Thiosemicarbazide | Phosphorus Oxychloride | 2-amino-5-ibuprofen-1,3,4-thiadiazole isres.org |

The synthesis of pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, is a well-established application of hydrazine (B178648) derivatives. The most prominent method is the Knorr pyrazole (B372694) synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. slideshare.netchemhelpasap.comslideshare.netjk-sci.com The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring. chemhelpasap.com

When an N-methylated hydrazine like this compound (after deprotection) is used, the reaction yields N-methylated pyrazoles. The reaction of β-enamino diketones with methylhydrazine has been shown to produce 1-methyl-1H-pyrazole derivatives. nih.gov This reaction is highly versatile, allowing for the synthesis of a wide range of substituted pyrazoles by varying the hydrazine and the 1,3-dicarbonyl components. nih.govresearchgate.net These pyrazole cores are scaffolds for many pharmacologically active molecules. nih.gov

Table 3: Knorr Pyrazole Synthesis and Variations

| Hydrazine Component | 1,3-Dicarbonyl Component | Conditions | Product |

| Phenylhydrazine | Ethyl benzoylacetate | 1-Propanol, Acetic Acid, 100°C | Pyrazolone derivative chemhelpasap.com |

| Substituted carbohydrazides | 1,4-diphenylbut-2-yne-1,4-dione | Not specified | 3,4-dibenzoyl pyrazole derivative researchgate.net |

| Methylhydrazine | β-Enamino diketone | Not specified | 1-methyl-1H-pyrazole derivative nih.gov |

| Peptide Hydrazide | Acetyl acetone (B3395972) (acac) | 6 M GdmCl, pH 3 | Peptide Acyl-Pyrazole nih.gov |

Introduction of the Deuterated Methyl Group into Target Molecules

This compound, with its IUPAC name tert-butyl N-amino-N-(trideuteriomethyl)carbamate, serves as a specialized synthetic building block for the precise introduction of a deuterated methyl (-CD₃) group into various molecular scaffolds. vulcanchem.com This isotopic labeling is of significant interest in medicinal chemistry and drug development, as the substitution of hydrogen with deuterium (B1214612) can alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties. The presence of the trideuteriomethyl group can enhance metabolic stability by strengthening the C-H bond, which can reduce the rate of enzymatic oxidation.

The primary utility of this reagent lies in its bifunctional nature. The hydrazine moiety provides a reactive handle for the formation of new carbon-nitrogen or nitrogen-nitrogen bonds, effectively transferring the deuterated methyl group to a target molecule. One of the most well-documented applications for the non-deuterated analogue, N-methyl-N'-Boc-hydrazine, is in the synthesis of N-methylated heterocyclic compounds, such as pyrazoles. nih.govresearchgate.net By analogy, this compound can be employed in similar condensation reactions with 1,3-dicarbonyl compounds or their equivalents to construct N-(trideuteriomethyl)pyrazoles.

The general reaction scheme involves the condensation of the hydrazine with a 1,3-dicarbonyl compound, followed by cyclization and dehydration to form the pyrazole ring. The tert-butoxycarbonyl (Boc) group serves as a protecting group that can be removed under acidic conditions if desired, providing further opportunities for derivatization.

Table 1: Potential Applications of this compound in Synthesis

| Reaction Type | Reactant | Product Type | Significance |

| Heterocycle Formation | 1,3-Diketones | N-(Trideuteriomethyl)pyrazoles | Introduction of a metabolically stable -CD₃ group into a common medicinal chemistry scaffold. |

| Hydrazone Formation | Aldehydes/Ketones | N-(Trideuteriomethyl)-N'-Boc-hydrazones | Intermediates for further transformations, such as the synthesis of substituted pyrazoles. researchgate.net |

Regioselectivity and Chemoselectivity Considerations in Derivatization

The derivatization of this compound presents important considerations regarding regioselectivity and chemoselectivity, largely dictated by the differential reactivity of the two nitrogen atoms in the hydrazine moiety.

Regioselectivity:

In the context of pyrazole synthesis from unsymmetrical 1,3-dicarbonyl compounds, the reaction with this compound can potentially lead to two regioisomeric products. The regiochemical outcome is determined by which nitrogen atom of the hydrazine undergoes the initial nucleophilic attack and which participates in the subsequent cyclization.

For the non-deuterated analogue, N-methylhydrazine, the regioselectivity is influenced by the electronic and steric nature of the substituents on the 1,3-dicarbonyl compound and the reaction conditions. nih.gov Generally, the more nucleophilic nitrogen atom initiates the reaction. In this compound, the nitrogen atom bearing the trideuteriomethyl group is more nucleophilic than the nitrogen atom attached to the electron-withdrawing tert-butoxycarbonyl group. This electronic difference is a key determinant of regioselectivity.

For instance, in the reaction with a β-ketoester, the more nucleophilic N-(CD₃) nitrogen would preferentially attack the more electrophilic ketone carbonyl, leading to a specific regioisomer of the resulting pyrazole. The use of fluorinated alcohol solvents has been shown to dramatically increase the regioselectivity in pyrazole formation with N-methylhydrazine, a strategy that could likely be applied to its deuterated counterpart.

Table 2: Factors Influencing Regioselectivity in Pyrazole Synthesis

| Factor | Influence on Regioselectivity |

| Electronic Effects of Hydrazine Substituents | The N-(CD₃) group is electron-donating, increasing the nucleophilicity of the adjacent nitrogen. The N-Boc group is electron-withdrawing, decreasing the nucleophilicity of its attached nitrogen. |

| Electronic Effects of Dicarbonyl Substituents | The relative electrophilicity of the two carbonyl carbons directs the initial nucleophilic attack. |

| Reaction Solvent | Fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) can enhance regioselectivity. |

| Steric Hindrance | Steric bulk on either the hydrazine or the dicarbonyl compound can influence the approach of the nucleophile. |

Chemoselectivity:

Chemoselectivity in the derivatization of this compound is primarily concerned with the selective reaction at one of the two nitrogen atoms. The nitrogen atom substituted with the trideuteriomethyl group is a secondary amine and is generally more nucleophilic and less sterically hindered than the nitrogen atom bearing the bulky tert-butoxycarbonyl (Boc) group.

Therefore, in reactions with electrophiles, such as acylation or alkylation, the reaction is expected to occur preferentially at the N-(CD₃) nitrogen. The Boc group, in addition to being a protecting group, effectively deactivates the nitrogen to which it is attached, thus directing the reaction to the other nitrogen atom. This inherent chemoselectivity allows for the controlled functionalization of the hydrazine.

Following a reaction, the Boc group can be selectively removed under acidic conditions without affecting the newly introduced substituent on the N-(CD₃) nitrogen, providing a versatile route to more complex deuterated hydrazine derivatives.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes for Deuterium (B1214612) Incorporation

The synthesis of isotopically labeled compounds like N-(2H3)methyl(tert-butoxy)carbohydrazide relies on efficient and selective methods for deuterium incorporation. While established methods exist, ongoing research focuses on developing more sustainable, cost-effective, and versatile synthetic routes.

Key Research Thrusts:

Catalytic H/D Exchange Reactions: A primary focus is the development of advanced catalytic systems for hydrogen-deuterium exchange (HDE). nih.gov Transition-metal catalysts, particularly those based on palladium, iridium, and ruthenium, are being explored for their ability to facilitate H/D exchange with high selectivity using deuterium oxide (D₂O) as an inexpensive and safe deuterium source. nih.govresearchgate.net For instance, a Pd/C-Al-D₂O system allows for the in situ generation of D₂ gas, providing an environmentally benign alternative to traditional methods that use explosive deuterium gas. nih.gov

Late-Stage Deuteration: A significant challenge lies in introducing deuterium at a late stage of a synthetic sequence. This approach is highly desirable as it allows for the deuteration of complex molecules without the need for a complete de novo synthesis. researchgate.net Organocatalytic strategies are emerging that enable the direct conversion of aldehydes to their 1-deutero counterparts, a transformation that could be adapted for precursors to the target compound.

Deuterated Building Blocks: The synthesis and commercial availability of versatile deuterated building blocks is crucial. The preparation of compounds like CD₃I or other trideuteromethylating reagents is a key area of development. kaust.edu.sa Research into more efficient syntheses of these reagents will directly impact the accessibility of this compound.

Biocatalytic Methods: The use of enzymes for deuterium incorporation offers high selectivity under mild conditions. researchgate.net Enzymes like lactate (B86563) dehydrogenases can be used for enantioselective installation of deuterium, and this biocatalytic approach could be expanded to create chiral deuterated hydrazide derivatives. researchgate.net

Table 1: Comparison of Deuterium Incorporation Strategies

| Method | Deuterium Source | Advantages | Challenges |

| Metal-Catalyzed HDE | D₂O, D₂ gas | High efficiency, good selectivity, use of inexpensive D₂O. nih.gov | Catalyst cost and removal, potential for harsh reaction conditions. nih.gov |

| Organocatalysis | Deuterated solvents/reagents | Metal-free, often mild conditions, good functional group tolerance. | Substrate scope can be limited, catalyst loading may be high. |

| Deuterated Reagents | CD₃I, LiAlD₄ | Direct and predictable incorporation of the deuterated group. nih.govkaust.edu.sa | Stoichiometric use of expensive reagents, multi-step synthesis often required. kaust.edu.sa |

| Biocatalysis | D₂O | High stereoselectivity and regioselectivity, environmentally friendly. researchgate.net | Limited substrate scope, enzyme stability and availability. researchgate.net |

Exploration of New Chemical Transformations Utilizing the Deuterated Moiety

The presence of the trideuteriomethyl group in this compound is not merely a passive label; it actively influences the molecule's reactivity through the kinetic isotope effect (KIE). Future research will focus on leveraging this effect and using the deuterium tag to probe reaction mechanisms.

Key Research Thrusts:

Kinetic Isotope Effect (KIE) Studies: The C-D bond is stronger than the C-H bond, leading to a slower rate for reactions that involve the cleavage of this bond. This "deuterium kinetic isotope effect" is a powerful tool for elucidating reaction mechanisms. nih.govprinceton.edu Future studies could use this compound in reactions involving the methyl group, such as oxidation or radical abstraction, to determine the rate-determining step. For example, in iron-catalyzed reactions where tert-butoxyl radicals can undergo β-methyl scission, the deuterated analogue could help quantify the energetics of methyl radical formation. mdpi.com

Metabolic Pathway Tracing: In biochemical and pharmaceutical research, deuterated compounds are invaluable for studying metabolic pathways. clearsynth.comacs.org The stable, non-radioactive deuterium label allows for tracking the fate of the methyl group in complex biological systems using techniques like mass spectrometry. acs.org This can help identify metabolites and understand how drugs are processed in vivo. nih.gov

Novel Protecting Group Strategies: The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis. The deuterated methyl group could potentially influence the stability or cleavage kinetics of the N-N bond or the Boc group itself under specific conditions, opening avenues for new, isotopically-sensitive protecting group strategies.

Polymer Chemistry: Hydrazide derivatives can be used in the synthesis of polymers. Incorporating the deuterated moiety could subtly alter the properties of the resulting polymer, such as its thermal stability or spectroscopic characteristics, which could be exploited in materials science applications.

Advanced Spectroscopic Techniques for Dynamic Studies

Isotopic labeling is intrinsically linked to spectroscopic analysis. The unique properties of deuterium enhance several advanced techniques, allowing for more detailed studies of molecular structure and dynamics. wikipedia.org

Key Research Thrusts:

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a primary tool for studying deuterated compounds. The absence of a ¹H NMR signal for the -CD₃ group simplifies complex spectra. nih.gov Furthermore, ²H (deuterium) NMR can provide specific information about the local environment and dynamics of the labeled site. In protein NMR, selective methyl labeling (often combined with deuteration) is a cornerstone for studying the structure and dynamics of large biomolecular systems. nih.gov While the target molecule is small, the principles can be applied to its interactions with larger molecules.

Mass Spectrometry (MS): Mass spectrometry readily distinguishes between deuterated and non-deuterated compounds due to the mass difference. wikipedia.org Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for studying protein conformation and dynamics. nih.govharding.eduresearchgate.net While typically used for labile amide protons, the principles of isotopic labeling are central. Future studies could use this compound as a derivatizing agent for other molecules, using the deuterium tag as a quantitative marker in MS-based assays. nih.gov

Vibrational Spectroscopy (IR and Raman): The C-D bond has a different vibrational frequency than the C-H bond, which can be observed using Infrared (IR) and Raman spectroscopy. wikipedia.org This provides a distinct spectral window to probe the local environment of the deuterated methyl group without interference from other C-H vibrations in the molecule or its environment. nih.gov

Table 2: Spectroscopic Techniques for Analyzing Deuterated Compounds

| Technique | Information Gained | Advantage of Deuteration |

| NMR Spectroscopy | Molecular structure, dynamics, conformation. wikipedia.orgnih.gov | Simplifies ¹H spectra, enables ²H NMR for site-specific dynamic studies. nih.gov |

| Mass Spectrometry | Molecular weight, fragmentation patterns, quantification. nih.gov | Provides a clear mass shift for tracking and quantification. wikipedia.orgnih.gov |

| IR/Raman Spectroscopy | Molecular vibrations, functional groups. nih.gov | C-D vibrations appear in a less congested spectral region. wikipedia.org |

Integration of Computational and Experimental Approaches for Comprehensive Understanding

The synergy between computational chemistry and experimental analysis provides a much deeper understanding than either approach alone. mdpi.comnih.gov For this compound, this integration is key to predicting its properties and rationalizing experimental observations.

Key Research Thrusts:

Predicting Spectroscopic Properties: Computational methods like Density Functional Theory (DFT) can be used to calculate NMR chemical shifts and vibrational frequencies. nih.gov Comparing these calculated values with experimental data helps to confirm the molecular structure and assign spectral peaks with confidence. For deuterated species, these calculations can predict the isotopic shifts, aiding in spectral interpretation.

Modeling Reaction Mechanisms: Theoretical calculations are essential for understanding reaction pathways and transition states. nih.gov For reactions involving the deuterated methyl group, computational modeling can predict the kinetic isotope effect, which can then be verified experimentally. This provides a detailed, atomistic view of how deuteration impacts reactivity. mdpi.com

Understanding Non-covalent Interactions: The subtle electronic effects of deuteration can influence non-covalent interactions, such as hydrogen bonding. mdpi.com Molecular dynamics (MD) simulations and quantum chemical calculations can model how the deuterated methyl group interacts with solvents or other molecules, providing insights that are difficult to obtain solely from experiments. nih.gov For example, computational studies have shown that deuteration can increase the binding affinity of ligands to receptors due to altered hydrogen bonding interactions. mdpi.com

Guiding Synthetic Development: Computational tools can help screen potential catalysts and reaction conditions for new deuteration methods, accelerating the development of more efficient synthetic routes. whiterose.ac.uk By modeling the reaction intermediates and transition states, researchers can identify promising avenues for experimental exploration.

By pursuing these integrated research avenues, the scientific community can unlock the full potential of this compound, transforming it from a simple labeled compound into a sophisticated tool for advancing synthetic chemistry, mechanistic understanding, and analytical science.

Q & A

Q. Table 1. Key Synthetic Parameters for tert-Butoxycarbohydrazides

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Reaction Temperature | 60–80°C | |

| Solvent | THF or DMF | |

| Catalyst | Zn dust | |

| Yield Range | 75–99% |

Q. Table 2. Hazardous Decomposition Products

| Condition | Products | Mitigation |

|---|---|---|

| Combustion | CO, NOₓ | Dry chemical extinguisher |

| Acidic Hydrolysis | Hydrazine derivatives | Neutralization with NaHCO₃ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.